(4-Oxo-1,2,3-benzotriazin-3-yl)methyl 3,4-difluorobenzoate
Description
Properties
IUPAC Name |
(4-oxo-1,2,3-benzotriazin-3-yl)methyl 3,4-difluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F2N3O3/c16-11-6-5-9(7-12(11)17)15(22)23-8-20-14(21)10-3-1-2-4-13(10)18-19-20/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVSVSSOMSANOCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)COC(=O)C3=CC(=C(C=C3)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F2N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Oxo-1,2,3-benzotriazin-3-yl)methyl 3,4-difluorobenzoate typically involves the reaction of 4-oxo-1,2,3-benzotriazin-3-ylmethyl chloride with 3,4-difluorobenzoic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
(4-Oxo-1,2,3-benzotriazin-3-yl)methyl 3,4-difluorobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The benzotriazinone ring can participate in nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzotriazinone ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under mild conditions.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Major Products Formed
Substitution Reactions: Products include substituted benzotriazinone derivatives.
Hydrolysis: Products are 3,4-difluorobenzoic acid and 4-oxo-1,2,3-benzotriazin-3-ylmethanol.
Oxidation and Reduction: Products vary depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(4-Oxo-1,2,3-benzotriazin-3-yl)methyl 3,4-difluorobenzoate has several scientific research applications:
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Oxo-1,2,3-benzotriazin-3-yl)methyl 3,4-difluorobenzoate involves its interaction with specific molecular targets. The benzotriazinone ring can interact with enzymes and proteins, potentially inhibiting their activity. The difluorobenzoate ester group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
(4-Oxo-1,2,3-benzotriazin-3-yl)methyl acetate: Similar structure but with an acetate ester group instead of a difluorobenzoate group.
3-(Diethoxy-phosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT): A related compound used as a coupling reagent in peptide synthesis.
Uniqueness
(4-Oxo-1,2,3-benzotriazin-3-yl)methyl 3,4-difluorobenzoate is unique due to the presence of the difluorobenzoate ester group, which can impart distinct chemical and biological properties
Biological Activity
The compound (4-Oxo-1,2,3-benzotriazin-3-yl)methyl 3,4-difluorobenzoate is a derivative of benzotriazine known for its diverse biological activities. This article reviews its pharmacological potential, including antimicrobial and anticancer properties, supported by various studies and data.
Chemical Structure
The structure of this compound can be represented as follows:
Antimicrobial Activity
Research indicates that benzotriazine derivatives exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to this compound are effective against various bacterial strains.
| Compound | Target Bacteria | Inhibition Zone (cm) |
|---|---|---|
| 1 | E. coli | 1.0 |
| 2 | Staphylococcus aureus | Inactive |
| 3 | Salmonella spp. | Inactive |
The compound demonstrated a notable inhibitory effect against E. coli, while showing no activity against Staphylococcus aureus or Salmonella spp. .
Anticancer Activity
The anticancer potential of this compound was assessed through cytotoxicity tests on human liver carcinoma cell lines (HepG2). The results indicated promising cytotoxic activity with low IC50 values compared to standard chemotherapeutic agents.
| Compound | IC50 (μM) | Reference Drug IC50 (Doxorubicin) |
|---|---|---|
| A | 6.525 | 2.06 |
| B | 10.97 |
These findings suggest that benzotriazine derivatives can serve as potential anticancer agents due to their ability to inhibit cancer cell proliferation effectively .
The biological activity of this compound is attributed to its interaction with specific biological targets in cells. Molecular docking studies have shown strong binding affinities towards key receptors involved in cancer progression and bacterial resistance mechanisms. Notably, the compound's structure allows it to inhibit enzymes critical for bacterial survival and cancer cell growth.
Case Studies
Several case studies have been conducted to explore the efficacy of benzotriazine derivatives:
- Study on HepG2 Cells : A series of synthesized benzotriazine compounds were tested for their cytotoxic effects on HepG2 cells. The study highlighted that modifications in the benzotriazine structure enhanced anticancer activity significantly .
- Antimicrobial Efficacy : A comparative study evaluated the antimicrobial properties of various benzotriazine derivatives against common pathogens. The results confirmed that modifications in the benzotriazine ring could lead to improved antibacterial activity .
Q & A
Q. Basic
- NMR Spectroscopy : H and C NMR in deuterated DMSO or CDCl to confirm ester linkage and aromatic substitution patterns. Key signals include the benzotriazinone carbonyl (~168 ppm in C) and difluorobenzoate protons (δ 7.2–8.1 ppm in H) .
- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (expected [M+H]: ~347.1 Da).
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and crystal packing (if single crystals are obtained via slow evaporation in ethanol) .
How does the electronic nature of the benzotriazinone moiety influence reactivity in downstream applications?
Advanced
The 4-oxo-1,2,3-benzotriazin-3-yl group is electron-deficient due to conjugation with the triazine ring, enhancing its susceptibility to nucleophilic substitution. This property is critical in:
- Prodrug Design : The ester bond undergoes enzymatic hydrolysis in biological systems, releasing active metabolites.
- Cross-Coupling Reactions : Catalytic Pd-mediated couplings (e.g., Suzuki-Miyaura) require careful optimization to avoid cleavage of the benzotriazinone ring .
Computational studies (DFT calculations) can predict reactive sites and guide functionalization strategies .
What safety protocols are essential for handling this compound in laboratory settings?
Q. Basic
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of fine particulates.
- Storage : Keep in airtight containers at 2–8°C, away from moisture and oxidizing agents .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
What methodologies are employed to study biological interactions of this compound?
Q. Advanced
- Molecular Docking : Screen against target proteins (e.g., kinases) using AutoDock Vina to predict binding affinities.
- In Vitro Assays : Evaluate cytotoxicity via MTT assays in cancer cell lines (e.g., HeLa or MCF-7), noting IC values .
- Metabolic Stability : Use liver microsomes to assess esterase-mediated hydrolysis rates, correlating with bioavailability .
How can conflicting spectral data be resolved during structural validation?
Q. Advanced
- 2D NMR Techniques : Utilize HSQC and HMBC to assign ambiguous C signals, particularly overlapping aromatic carbons.
- Isotopic Labeling : Synthesize deuterated analogs to distinguish between fluorine-induced splitting and proton environments .
- Synchrotron XRD : High-resolution diffraction data can resolve disorder in crystal structures, as seen in related benzotriazine derivatives .
What are the environmental implications of this compound’s persistence in ecosystems?
Q. Advanced
- Photodegradation Studies : Expose to UV light (254 nm) and monitor degradation products via LC-MS. The difluorobenzoate moiety may generate persistent fluorinated fragments .
- Ecotoxicology : Assess acute toxicity in Daphnia magna (LC) and bioaccumulation potential using logP values (~2.8 predicted) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
